azadirachtin H

Description

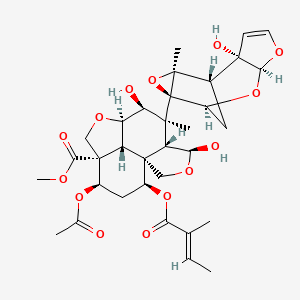

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H42O14 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

methyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate |

InChI |

InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-18(44-15(3)34)31(26(38)40-6)13-42-20-21(31)30(17)12-43-25(37)22(30)28(4,23(20)35)33-19-10-16(29(33,5)47-33)32(39)8-9-41-27(32)46-19/h7-9,16-23,25,27,35,37,39H,10-13H2,1-6H3/b14-7+/t16-,17+,18-,19+,20-,21-,22+,23-,25+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |

InChI Key |

ILMJTWSQVCYIKY-YAYGENDCSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C(=O)OC)OC(=O)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C(=O)OC)OC(=O)C |

Synonyms |

azadirachtin H |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of Azadirachtin H

Elucidation of Primary Precursors and Early Pathway Steps

The initial stages of azadirachtin (B1665905) biosynthesis are rooted in the fundamental pathways responsible for producing isoprenoid units, the building blocks of terpenes and triterpenes. frontiersin.orgnih.gov

Contribution of the Mevalonic Acid Pathway and Isopentenyl Diphosphate (B83284) (IPP)

Terpenoid biosynthesis in plants primarily utilizes two pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. frontiersin.orgnih.gov In higher plants, the MVA pathway, located in the cytosol and mitochondria, is predominantly responsible for the synthesis of precursors essential for sesquiterpenes, triterpenes, and sterols. frontiersin.orgnih.gov Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are the fundamental five-carbon building blocks produced by these pathways. nih.govwikipedia.org Feeding experiments using stable isotopes, such as 14C-mevalonate and 13C-glucose, in A. indica plants and cell cultures have demonstrated that the MVA pathway exclusively contributes the isoprene (B109036) units for limonoid biosynthesis. pnas.orgnih.govresearchgate.netresearchgate.net Inhibition of the MVA pathway with mevinolin significantly decreased limonoid levels, while inhibition of the MEP pathway with fosmidomycin (B1218577) did not affect their biosynthesis. researchgate.net

Cyclization of 2,3-Oxidosqualene (B107256) and Formation of Triterpenoid (B12794562) Scaffolds (e.g., Tirucallol)

The biosynthesis of triterpenes, the precursors to limonoids like azadirachtin H, involves the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a 15-carbon isoprenoid derived from IPP and DMAPP, to form the 30-carbon hydrocarbon squalene (B77637). frontiersin.orgnih.govresearchgate.net Squalene is then epoxidized by squalene epoxidase (SQLE) to form 2,3-oxidosqualene. frontiersin.orgnih.gov This cyclization reaction, catalyzed by oxidosqualene cyclases (OSCs), represents a key diversification point in triterpenoid biosynthesis, leading to the formation of various cyclic triterpene scaffolds. frontiersin.orgnih.gov

In A. indica, tirucallol (B1683181) (specifically, tirucalla-7,24-dien-3β-ol) is considered a potential precursor for azadirachtin biosynthesis. frontiersin.orgnih.govpnas.orgpnas.orgresearchgate.net Research has identified and characterized an oxidosqualene cyclase, AiOSC1, from A. indica that is capable of producing tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene. nih.govpnas.orgpnas.org This finding supports the role of tirucallol-like structures as the foundational scaffold for the complex azadirachtin structure. frontiersin.orgnih.govpnas.orgpnas.org

Post-Cyclization Modifications and Intermediate Metabolites

Following the initial cyclization of 2,3-oxidosqualene to form a triterpene scaffold like tirucallol, a series of complex enzymatic modifications are required to transform these structures into the highly oxygenated and rearranged limonoids, including this compound. frontiersin.orgnih.govbiorxiv.org

Oxidative Rearrangements and Ring Cleavages Leading to Limonoids

Limonoids are characterized as tetranortriterpenes, implying the loss of four carbon atoms from the 30-carbon triterpene precursor and the formation of a characteristic furan (B31954) ring. pnas.orgpnas.orgukri.org The conversion of the tirucallol scaffold to limonoids involves extensive oxidative rearrangements and ring cleavages. frontiersin.orgnih.gov While the precise sequence of all steps leading specifically to this compound is not fully established, the general pathway involves modifications such as hydroxylations, oxidations, and the cleavage of the C-ring, which is a defining feature of C-seco limonoids like azadirachtin. frontiersin.orgnih.govnih.govresearchgate.net

Protolimonoids, such as melianol (B1676181) and dihydroniloticin (B1180404), are considered key intermediates in the biosynthesis of limonoids. pnas.orgjic.ac.ukfrontiersin.orgnih.govnih.gov These compounds are formed through initial oxidations of the triterpene scaffold. pnas.orgnih.gov For instance, tirucalla-7,24-dien-3β-ol is oxidized to dihydroniloticin and then to melianol through the action of cytochrome P450 enzymes. pnas.orgnih.gov Further modifications of these protolimonoid structures, including additional oxidations, rearrangements, and the formation of the furan ring and other characteristic functional groups, lead to the diverse array of limonoids found in A. indica, including the complex structure of this compound. frontiersin.orgwikipedia.orgnih.gov It is proposed that azadirachtin is biosynthetically derived from intermediates like azadirone (B14700930) and salannin (B1681390) through heavy oxidation and cyclization. wikipedia.org

Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., Oxidosqualene Cyclases, Cytochrome P450s)

The complex transformations involved in limonoid biosynthesis are catalyzed by a suite of specialized enzymes. Key enzyme classes include oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). frontiersin.orgnih.govbiorxiv.orgpnas.orgpnas.org

OSCs, such as AiOSC1 in A. indica, are responsible for the initial cyclization of 2,3-oxidosqualene to form the triterpene scaffold. nih.govpnas.orgpnas.org The functional characterization of AiOSC1 has confirmed its role in producing tirucalla-7,24-dien-3β-ol. nih.govpnas.orgpnas.org

Cytochrome P450 enzymes play crucial roles in the subsequent oxidative modifications of the triterpene scaffold and protolimonoids. frontiersin.orgnih.govbiorxiv.orgpnas.orgpnas.org These modifications include hydroxylations, epoxidations, and cleavage reactions that are essential for shaping the final limonoid structure. frontiersin.orgnih.govnih.gov Several CYP sequences have been identified in A. indica and implicated in limonoid biosynthesis based on co-expression analysis with OSCs and functional characterization studies. nih.govpnas.orgpnas.orgnih.govacs.org Examples include AiCYP71BQ5, AiCYP72A721, and AiCYP88A108, which show high co-expression with AiOSC1 and are considered candidates for oxidizing the tirucallol scaffold. nih.govpnas.org Functional characterization of specific CYPs, such as AiCYP71CD2, has shown their involvement in converting tirucalla-7,24-dien-3β-ol to dihydroniloticin, an intermediate in azadirachtin biosynthesis. acs.org

Other enzyme classes, such as alcohol dehydrogenases (ADHs), acyltransferases (ACTs), and esterases (ESTs), are also likely involved in various steps of the pathway, including the addition of ester groups characteristic of this compound. nih.govresearchgate.net

Genetic and Genomic Approaches to Pathway Characterization in Azadirachta indica

Genetic and genomic studies have been instrumental in identifying candidate genes and enzymes involved in azadirachtin biosynthesis in A. indica. frontiersin.orgnih.govbiorxiv.orgpnas.orgresearchgate.net Transcriptome sequencing and analysis of A. indica tissues have led to the identification of numerous genes potentially involved in terpenoid biosynthesis, including OSCs and a large number of CYPs. frontiersin.orgnih.govbiorxiv.orgpnas.orgresearchgate.netnih.gov

Studies comparing gene expression profiles in different tissues of A. indica have revealed that genes involved in terpenoid synthesis, such as those encoding farnesyl diphosphate synthase (FDS), squalene synthase (SQS), squalene epoxidases (SQEs), and triterpene synthases (TTSs), show higher expression levels in tissues with high limonoid content, such as mature seed kernels and initial stages of pericarp. nih.govresearchgate.netcabidigitallibrary.orgresearchgate.net

Genome sequencing efforts have provided a more comprehensive understanding of the genetic landscape of A. indica. frontiersin.orgnih.gov Analysis of the A. indica genome has revealed a significant number of genes encoding enzymes potentially involved in terpenoid biosynthesis, including 70 terpene synthase genes and 355 cytochrome P450 genes. nih.gov Notably, a concentration of terpene-related genes, including TPS and CYP genes, has been observed on chromosome 13, suggesting a potential role in azadirachtin biosynthesis. nih.govresearchgate.net

Integrated omics approaches, combining transcriptomics, metabolomics, and proteomics, are further helping to unravel the complex regulatory networks governing terpenoid biosynthesis in A. indica. nih.govresearchgate.net These efforts are crucial for a complete understanding of the pathway leading to specific limonoids like this compound and for enabling metabolic engineering strategies to enhance their production. nih.govresearchgate.netjic.ac.uk

Compound Names and PubChem CIDs

Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 16722121 |

| Isopentenyl Diphosphate (IPP) | 1195 |

| Dimethylallyl Diphosphate (DMAPP) | 5281000 |

| Farnesyl Diphosphate (FPP) | 5281001 |

| Squalene | 5280443 |

| 2,3-Oxidosqualene | 5366020 |

| Tirucallol | 101257 |

| Tirucalla-7,24-dien-3β-ol | 12302184 |

| Melianol | 101256 |

| Dihydroniloticin | 12302185 |

| Azadirone | 12308714 |

| Salannin | 6436601 |

Data Tables

| Tissue/Gene | Observation | Source |

| Mature Seed Kernel | High amount of total limonoids, especially C-seco triterpenoids. | cabidigitallibrary.orgresearchgate.net |

| Initial Pericarp Stages | High amount of total limonoids. | cabidigitallibrary.orgresearchgate.net |

| Fruit | Elevated levels of ring-intact limonoids (e.g., azadiradione, epoxyazadiradione). | nih.gov |

| Fruit | High expression of AiOSC1. | nih.gov |

| Kernel | Higher expression of AiFDS, AiSQS, AiSQE3, and AiTTS1 compared to other tissues. | researchgate.net |

| Roots (A. altissima - related pathway) | High and exclusive expression of genes for melianol biosynthesis. | nih.gov |

This table illustrates the differential accumulation of triterpenoids and expression of related genes across various tissues of A. indica, providing insights into potential sites of active azadirachtin biosynthesis. cabidigitallibrary.orgresearchgate.net Further research is needed to specifically quantify this compound and its direct precursors in different tissues and developmental stages.

Gene Mining and Transcriptome Analysis for Biosynthetic Genes

Gene mining and transcriptome analysis have been instrumental in identifying candidate genes potentially involved in azadirachtin biosynthesis in Azadirachta indica. Studies utilizing techniques such as Illumina HiSeq and Pacific Biosciences have identified various gene types, including those encoding oxidosqualene cyclase (OSC), alcohol dehydrogenase (ADH), cytochrome P40 (CYP450), acyltransferase (ACT), and esterase (EST), which are proposed to be involved in the pathway. nih.govresearchgate.netnih.govresearchgate.net

Transcriptomic studies across different tissues of A. indica, such as leaves, flowers, seeds, and roots, have provided valuable insights into gene expression patterns and potential regulatory networks associated with azadirachtin biosynthesis. nih.gov For instance, differentially expressed genes (DEGs) with higher expression levels in tissues known to accumulate azadirachtin, like fruits and leaves, are considered strong candidates for involvement in the biosynthetic pathway. nih.gov Research has suggested that chromosome 13 in A. indica may play a significant role in the specific terpene biosynthesis, including azadirachtins, due to the abundance of terpene synthase (TPS) and CYP genes located in terpene-related clusters on this chromosome. nih.govfrontiersin.org

Enzymes catalyzing the initial steps of limonoid biosynthesis have been identified through functional characterization by heterologous expression. For example, oxidosqualene cyclases (OSCs) from A. indica and Melia azedarach have been characterized as tirucalla-7,24-dien-3β-ol synthases, supporting the hypothesis that this triterpene is a precursor to limonoids. pnas.orgpnas.org Furthermore, cytochrome P450 enzymes, such as AiCYP71CD2 from A. indica, have been identified and shown to be involved in the oxidation of tirucalla-7,24-dien-3β-ol, a crucial step in the formation of protolimonoids, which are precursors to azadirachtins. pnas.orgacs.org

Molecular Biology of this compound Pathway Regulation

Understanding the molecular mechanisms regulating the azadirachtin biosynthetic pathway is essential for enhancing its production. While research specifically on the regulation of this compound biosynthesis is ongoing, studies on the broader azadirachtin pathway provide insights. The expression levels of genes involved in the pathway can be influenced by various factors and regulatory elements. nih.gov Transcriptome analyses have helped in identifying potential regulatory genes and transcription factors that might be involved in controlling the expression of biosynthetic enzymes. nih.gov

Although the downstream genes responsible for the complete azadirachtin production pathway have not yet been fully identified, ongoing integrated omics approaches are expected to close this knowledge gap. nih.govfrontiersin.org Research on the regulation of other plant secondary metabolites suggests that complex networks involving transcription factors, signaling molecules, and epigenetic modifications likely govern the biosynthesis of azadirachtins.

Biotechnological Strategies for Enhanced this compound Production

Given the challenges associated with the chemical synthesis and extraction of azadirachtins from naturally grown neem trees, biotechnological approaches offer promising alternatives for sustainable and controlled production. nih.govkoreascience.krresearchgate.netgoogle.com These strategies aim to enhance the yield of this compound through in vitro cultivation techniques, elicitation, and metabolic engineering.

In Vitro Tissue and Cell Culture Methodologies

In vitro tissue and cell culture techniques have been explored as potential methods for producing this compound and other azadirachtins. researchgate.netkoreascience.krresearchgate.netresearchgate.netias.ac.in These methods offer advantages such as continuous production independent of environmental factors and the potential for producing bioactive compounds free from pathogens and toxins. google.com

Studies have investigated the production of azadirachtin in various in vitro systems, including callus cultures and cell suspension cultures derived from different parts of the neem tree, such as leaves and cotyledons. ias.ac.inscispace.comscielo.brresearchgate.net Different culture media, plant growth regulators (e.g., benzyl (B1604629) adenine, IBA), and nutrient compositions have been evaluated to optimize cell growth and azadirachtin production. researchgate.netias.ac.inscispace.comscielo.br For instance, studies have shown that specific ratios of nitrate (B79036) to ammonium (B1175870) in the culture medium can significantly influence extracellular azadirachtin production in cell suspensions. ias.ac.in

While in vitro cultures can produce azadirachtin, the yields are often lower compared to those obtained from mature neem seeds. scielo.brnih.gov Research is ongoing to optimize culture conditions and develop high-yielding cell lines or hairy root cultures for commercially viable azadirachtin production. koreascience.krresearchgate.nettandfonline.com

Elicitation Studies for Increased Biosynthesis (e.g., Jasmonates, Chitosan)

Elicitation involves the use of specific compounds (elicitors) to induce stress in plant cells or tissues, thereby stimulating the biosynthesis of secondary metabolites as a defense response. researchgate.netscispace.comscielo.brscielo.br Elicitation has been investigated as a strategy to enhance this compound production in in vitro cultures of Azadirachta indica. researchgate.netscispace.comscielo.brscielo.brnih.gov

Various biotic and abiotic elicitors have been tested, including jasmonic acid (JA), methyl jasmonate (MeJ), salicylic (B10762653) acid (SA), chitosan, yeast extract, and heavy metal ions. researchgate.netscispace.comscielo.brscielo.br Studies have shown that elicitors like chitosan, salicylic acid, and jasmonic acid can significantly increase azadirachtin content in suspension cultures, with some combinations resulting in a synergistic effect leading to a fivefold increase in azadirachtin production. researchgate.netnih.gov Methyl jasmonate has also been shown to enhance azadirachtin production in cotyledonary calli cultures. scispace.comscielo.br The timing and concentration of elicitor application are crucial factors influencing the yield. researchgate.net

Heterologous Expression Systems for Pathway Reconstruction and Optimization

Heterologous expression systems involve transferring genes encoding biosynthetic enzymes from Azadirachta indica into suitable host organisms, such as bacteria, yeast, or other plants, to reconstruct and optimize the this compound biosynthetic pathway. pnas.orgresearchgate.netacs.orgpnas.org This approach allows for controlled production and potential genetic manipulation to increase yields and produce specific azadirachtin analogs. pnas.orgpnas.org

While the complete pathway is not yet known, the identification and functional characterization of key enzymes, such as OSCs and CYP450s, represent significant steps towards reconstructing the pathway in heterologous hosts. pnas.orgacs.orgpnas.org Studies have successfully expressed genes encoding enzymes involved in the early steps of protolimonoid biosynthesis in systems like Saccharomyces cerevisiae and Nicotiana benthamiana. pnas.orgacs.org Reconstructing complex pathways like that of this compound in heterologous systems is challenging due to the large number of enzymes involved and the complexity of the required modifications. However, ongoing research in synthetic biology and metabolic engineering holds promise for developing efficient heterologous production platforms for azadirachtins. acs.orgoup.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16722121 |

| Azadirachtin | 5281303 |

| 2,3-oxidosqualene | 6442504 |

| Tirucalla-7,24-dien-3β-ol | 172641353 |

| Melianol | 441785 |

| Azadiradione | 12308714 |

| Limonin | 6436601 |

| Jasmonic acid | 5280381 |

| Methyl jasmonate | 74196 |

| Salicylic acid | 338 |

| Chitosan | 71853 |

| Nimbolide | 107815 |

Data Tables

Based on the search results, a representative data table summarizing the effect of different elicitors on azadirachtin production in A. indica cell cultures can be presented as follows:

| Elicitor Combination | Fold Increase in Azadirachtin Production (compared to control) | Reference |

| Chitosan, Salicylic acid, Jasmonic acid (combined) | ~5 | researchgate.netnih.gov |

| Chitosan | ~4 (extracellular secretion) | nih.gov |

| Jasmonic acid | 6 (0.095% DW) | nih.gov |

| Salicylic acid | 9 (0.14% DW) | nih.gov |

| Methyl jasmonate | Increased production in calli | scispace.comscielo.br |

Note: Values are approximate and can vary depending on specific culture conditions and concentrations used in the studies.

Chemical Synthesis and Structural Modifications of Azadirachtin H and Its Analogs

Total Synthesis Approaches to Azadirachtin (B1665905) and its Analogs

The total synthesis of azadirachtin was a long-standing challenge, first overcome by the research group of Steven Ley in 2007, over two decades after the compound's initial isolation and characterization. wikipedia.orgtheeurekamoments.com This monumental effort paved the way for understanding the complex stereochemical and functional group interplay within the molecule.

The synthesis of azadirachtin and its analogs is hampered by immense structural complexity. The molecule features a dense array of functional groups and significant stereochemical intricacy, which includes:

Sixteen contiguous stereogenic centers: The precise control of stereochemistry at each of these centers is a primary challenge. wikipedia.orgtheeurekamoments.comelsevierpure.comepfl.ch

Seven tetrasubstituted carbon atoms: The construction of these sterically congested centers requires highly specialized and efficient chemical reactions. wikipedia.orgepfl.ch

A plethora of oxygen-containing functional groups: The structure incorporates an enol ether, acetal, hemiacetal, a tetra-substituted epoxide, secondary and tertiary hydroxyl groups, and multiple ester functionalities. wikipedia.orgtheeurekamoments.com These groups exhibit varying sensitivities to chemical reagents, necessitating a carefully orchestrated protection and deprotection strategy throughout the synthesis.

Acid and base sensitivity: The presence of sensitive groups like the hemiacetal and ester linkages makes the molecule susceptible to degradation under both acidic and alkaline conditions. epfl.chchemijournal.com

These features collectively demand a synthetic strategy that is not only lengthy but also requires high levels of selectivity at each step to achieve the desired architecture. theeurekamoments.comelsevierpure.com

To manage the complexity, a convergent synthesis approach was adopted, which involves the independent synthesis of complex molecular fragments that are later joined together. organic-chemistry.orgboyer-research.comnih.govresearchgate.net The Ley synthesis famously divided the azadirachtin molecule into two primary building blocks: a highly functionalized decalin fragment and a pyran fragment . organic-chemistry.orgresearchgate.net

The construction of these fragments and their eventual coupling relied on several key stereoselective transformations:

Intramolecular Diels-Alder Reaction: This reaction was instrumental in setting up the core of the decalin fragment, establishing multiple stereocenters in a single, controlled step. organic-chemistry.orgresearchgate.net

Aldol Reactions: Intramolecular aldol cyclizations were employed to forge additional rings and stereocenters within the decalin portion with good stereocontrol. organic-chemistry.org

Claisen Rearrangement: A crucial Claisen rearrangement was used to form the sterically hindered C8-C14 bond, effectively coupling the two main fragments of the molecule in a stereoselective manner. boyer-research.comnih.govresearchgate.net

Radical Cyclization: A 5-exo-radical cyclization onto an allene, generated from the Claisen rearrangement, was a critical step in constructing the [3.2.1] bicyclic ether system found in the natural product. boyer-research.comnih.govresearchgate.netnih.gov

| Reaction Type | Purpose in Azadirachtin Synthesis | Key Feature |

| Intramolecular Diels-Alder | Construction of the core decalin ring system | Forms multiple rings and stereocenters efficiently |

| Intramolecular Aldol Reaction | Formation of additional rings in the decalin fragment | Creates new carbon-carbon bonds and stereocenters |

| Claisen Rearrangement | Coupling of decalin and pyran fragments | Forms the sterically congested C8-C14 bond |

| Radical Cyclization | Formation of the [3.2.1] bicyclic ether system | Creates a key structural motif of the molecule |

Semisynthesis and Derivatization Studies of Azadirachtin H

Given the immense difficulty of total synthesis, semisynthesis—the chemical modification of the natural product—provides a more practical route to producing analogs for further study. This compound itself is a naturally occurring analog, but its relationship to the more abundant azadirachtin A (it is 3-deacetylazadirachtin A) highlights the potential for simple chemical transformations to yield different analogs. plantaanalytica.com

The numerous functional groups in the azadirachtin framework offer many handles for chemical modification. However, their close proximity and varied reactivity require highly selective reaction conditions. Studies on azadirachtin A, which shares the core structure of this compound, have provided insights into potential modifications.

Key modifications include:

Deacetylation: Removal of the acetyl group at the C-3 position of azadirachtin A yields this compound. This can be achieved through hydrolysis. plantaanalytica.com

Modification of Hydroxyl Groups: The secondary and tertiary hydroxyl groups are critical for biological activity. acs.org Their modification, such as through O-methylation or carbomethoxylation, has been shown to dramatically reduce insecticidal effects. acs.org

Hydrogenation: The two carbon-carbon double bonds can be hydrogenated. This modification appears to have no significant effect on bioactivity, leading to dihydroazadirachtin. acs.orgresearchgate.net

Modification of the Tigloyl Group: Removal of the tigloyl group from the C-11 position results in a moderately less active compound. Replacing this hydrophobic group with a more hydrophilic one leads to a significant loss of activity, suggesting the importance of a lipophilic region in the molecule. acs.org

Creating simplified analogs that retain the core pharmacophore of azadirachtin while being easier to synthesize is a major goal of medicinal chemistry. The complex structure makes this challenging, but derivatization studies provide clues as to which parts of the molecule are essential for activity. For example, since the hydroxyl groups are critical, simplified mimics would need to preserve their spatial arrangement. acs.org The preparation of various ester and ether derivatives serves as a primary method for creating a library of analogs for structure-activity relationship screening.

Structure-Activity Relationship (SAR) Investigations for this compound and Analogs

Understanding the relationship between the structure of azadirachtin analogs and their biological activity is crucial for designing more potent and selective insecticides.

Several key findings have emerged from SAR studies:

The hydroxyl groups are considered essential for bioactivity. Any modification or removal of these groups leads to a substantial decrease in insecticidal properties. acs.org

A lipophilic region , provided by the tigloyl ester group at C-11, is important for maximum activity, possibly aiding in transport across biological membranes. acs.org

this compound exhibits significant biological activity itself. In one study, it was found to be nematicidal, though slightly less potent than azadirachtin A and B against the nematode Rotylenchulus reniformis. nih.gov However, this compound showed the highest activity of the three against the phytophagous fungi Rhizoctonia solani and Sclerotium rolfsii. nih.gov

Another analog, 11α-azadirachtin H, demonstrated potent insecticidal activity against the diamondback moth, Plutella xylostella, with an LD₅₀ value of 5.75 μg/g. mdpi.com

The following table summarizes the comparative bioactivity of this compound and related analogs from selected studies.

| Compound | Activity Type | Test Organism | Potency (EC₅₀ or LD₅₀) |

| Azadirachtin A | Nematicidal | Rotylenchulus reniformis | 119.1 ppm |

| Azadirachtin B | Nematicidal | Rotylenchulus reniformis | 96.6 ppm |

| This compound | Nematicidal | Rotylenchulus reniformis | 141.2 ppm |

| This compound | Antifungal | Rhizoctonia solani | 63.7 ppm |

| This compound | Antifungal | Sclerotium rolfsii | 43.9 ppm |

| 11α-azadirachtin H | Insecticidal | Plutella xylostella | 5.75 μg/g |

These findings underscore that even minor modifications to the azadirachtin scaffold can lead to significant changes in biological activity and specificity, providing a rich field for further investigation.

Correlating Specific Structural Features with Biological Activities

The biological activity of azadirachtins is profoundly influenced by their complex three-dimensional structure and the presence of various functional groups. This compound possesses distinct structural characteristics that differentiate it from other members of the azadirachtin family, consequently affecting its biological profile. A key feature of this compound is the absence of a carbomethoxy group at the C(11) position. Instead, it features a cyclic hemiacetal at this position with a hydroxyl group in the alpha-orientation researchgate.net. This is a notable deviation from azadirachtin A, which possesses a carbomethoxy group at C(11).

Studies comparing the biological activities of different azadirachtins have provided valuable insights into these structure-activity relationships (SAR). For instance, while azadirachtin A is renowned for its potent insect antifeedant and growth-regulating properties, this compound has demonstrated significant nematicidal and antifungal activities. This suggests that the structural modifications at C(11) in this compound may play a crucial role in determining its spectrum of biological activity.

The broader family of azadirachtin analogs has been studied to elucidate the roles of various functional groups. The presence of hydroxyl groups is considered essential for biological activity. Furthermore, for maximum efficacy, the molecule must maintain a balance between a hydrophilic region, containing these hydroxyl groups, and a lipophilic region.

| Structural Feature | Biological Activity Correlation | Key Findings |

|---|---|---|

| C(11) Cyclic Hemiacetal (in this compound) | Potentially enhances nematicidal and antifungal activities. | The unique functionality at C(11) in this compound may contribute to a different spectrum of activity compared to other azadirachtins. |

| Hydroxyl Groups | Essential for insecticidal activity. | Modification of hydroxyl groups leads to a significant loss of biological activity. |

| Lipophilic and Hydrophilic Balance | Crucial for overall potency. | The molecule requires both hydrophilic (hydroxyl groups) and lipophilic domains for optimal activity, likely influencing its transport and interaction with target sites. |

Impact of Ester Moieties and Ring Systems on Potency and Selectivity

The potency and selectivity of this compound and its analogs are significantly influenced by the nature and arrangement of their ester moieties and the integrity of their complex ring systems. The ester groups, particularly the tigloyl group at C-11 in many azadirachtins (though absent in this compound at this position, it is present elsewhere in the broader family), and the acetate group, are key determinants of biological activity.

The intricate framework of ring systems in azadirachtins is fundamental to their biological function. The dihydrofuran ring, in particular, has been identified as a critical component for the antifeedant activity of these compounds researchgate.net. Any modification that disrupts the conformation of this or other rings can lead to a significant loss of potency. The complex stereochemistry of the molecule, with its numerous stereogenic centers, creates a rigid three-dimensional structure that is essential for its interaction with biological targets.

| Structural Component | Impact on Potency and Selectivity | Research Findings |

|---|---|---|

| Tigloyl Ester Moiety | Contributes significantly to insecticidal potency, likely aiding in transport and receptor binding. | Removal or significant alteration of the tigloyl group generally results in a marked reduction in biological activity. |

| Acetate Ester Moiety | Plays a role in modulating the overall bioactivity. | While important, modifications to the acetate group may have a less dramatic effect than changes to the tigloyl moiety. |

| Dihydrofuran Ring | Crucial for the antifeedant properties of azadirachtins. | Disruption of this ring system leads to a significant loss of antifeedant activity. |

| Overall Ring Structure | Maintains the rigid conformation necessary for potent biological activity. | The complex, polycyclic structure is essential for the molecule's interaction with its biological targets. |

Molecular and Cellular Mechanisms of Action of Azadirachtin H

Endocrine Disruption in Invertebrate Systems

Azadirachtin (B1665905) H, like other azadirachtins, acts as an insect growth regulator by interfering with the delicate balance and function of key hormones that control insect development and reproduction ontosight.aiwikipedia.orgijzi.net. This disruption is not a direct cytotoxic effect alone but involves a generalized interference with endocrine and neuroendocrine functions nih.gov.

Interference with Ecdysteroid Biosynthesis and Signaling Pathways

Ecdysteroids, primarily 20-hydroxyecdysone (B1671079) (20E), are crucial steroid hormones that regulate molting and metamorphosis in insects nih.goveje.cz. Azadirachtin H interferes with the biosynthesis and signaling pathways of ecdysteroids ontosight.airesearchgate.netias.ac.inscielo.br. Studies on various insect species have shown that azadirachtin can modify or suppress hemolymph ecdysteroid titers frontiersin.orgijzi.netmdpi.com. This can occur through the inhibition of the prothoracic glands, the primary site of ecdysteroid synthesis, which are regulated by prothoracicotropic hormone (PTTH) ijzi.netnih.gov. Azadirachtin is known to inhibit the release of morphogenetic peptide hormones like PTTH from the corpus cardiacum complex, thereby reducing ecdysteroid secretion frontiersin.orgijzi.netnih.govmdpi.comfrontiersin.org.

Research has demonstrated that azadirachtin treatment leads to reduced levels of ecdysteroids, which in turn affects the expression of genes downstream in the ecdysteroid signaling pathway nih.govzgswfz.com.cn. For instance, studies on Helicoverpa armigera larvae treated with azadirachtin showed decreased transcripts of 20E pathway genes zgswfz.com.cn. Furthermore, azadirachtin has been found to inhibit nuclear receptor HR3 in the prothoracic gland, a critical component in 20E action during ecdysis nih.gov.

Data from studies on the effects of azadirachtin on ecdysteroid titers in insects like H. armigera and Locusta migratoria illustrate this interference. eje.czias.ac.in

| Insect Species | Treatment | Effect on Ecdysteroid Titer | Reference |

| Helicoverpa armigera | Azadirachtin injection | Reduced overall ecdysteroid titer, delayed peaks | eje.cz |

| Locusta migratoria | Azadirachtin injection | Suppression of hemolymph ecdysteroid titers | ijzi.netias.ac.in |

| Rhodnius prolixus | Single dose of azadirachtin | Reduced hemolymph ecdysteroid titers to levels too low for ecdysis | ijzi.net |

| Ostrinia furnacalis | Azadirachtin in diet (74 ppm) | Inhibits ecdysteroids synthesis in larvae | frontiersin.orgmdpi.com |

Modulation of Juvenile Hormone Activities and Secretion

Juvenile hormones (JH) are another class of crucial insect hormones that regulate development, metamorphosis, and reproduction ijzi.net. This compound also interferes with JH activities and secretion ontosight.airesearchgate.net. Azadirachtin can induce a delay or reduction in JH titers, primarily by hindering the release of allatotropins, which stimulate JH synthesis and release from the corpora allata frontiersin.orgijzi.net. This blockage disrupts the synthetic and release processes of JH frontiersin.orgijzi.net.

Studies have shown that azadirachtin inhibits JH-stimulated supernumerary molts in insects like Galleria mellonella, potentially by blocking the synthesis and release of JH ijzi.netcapes.gov.br. The disruption of the balance between ecdysteroids and JH by azadirachtin is a key factor in its insect growth regulatory effects wikipedia.orgfrontiersin.orgijzi.netfrontiersin.org.

Effects on Neuroendocrine Gland Function and Morphogenic Peptide Hormones

This compound impacts the function of neuroendocrine glands, including the corpus cardiacum and corpus allatum, which are vital for the regulation of molting and ecdysis ontosight.airesearchgate.netnih.govmdpi.com. Azadirachtin is known to cause degenerative structural changes in the nuclei of these endocrine glands frontiersin.orgmdpi.com.

The compound blocks the neurosecretory peptides that regulate the synthesis and release of ecdysteroids and JH frontiersin.orgijzi.net. Specifically, it inhibits the secretion of morphogenetic peptide hormones like PTTH and allatotropins from the corpus cardiacum complex frontiersin.orgijzi.netmdpi.comfrontiersin.org. This interference with the release of these tropic hormones disrupts the hormonal control mechanisms that govern the activity of the prothoracic glands and corpora allata ijzi.netias.ac.in. Research on Locusta migratoria has indicated that azadirachtin treatment leads to poor turnover of neurosecretory material, contributing to the derangement of hormonally controlled development ias.ac.in.

Impact on Growth, Development, and Metabolism

The endocrine disruption caused by this compound translates into significant impacts on insect growth, development, and metabolism nih.govijzi.netias.ac.inscielo.broup.comresearchgate.net. These effects are often observed as developmental delays, molting failures, and morphological abnormalities.

Inhibition of Molting and Metamorphosis Processes

One of the most prominent effects of this compound is the inhibition of molting and disruption of metamorphosis nih.govias.ac.inscielo.br. By interfering with the hormonal control of these processes, azadirachtin prevents insects from successfully completing ecdysis, leading to prolonged larval stages, incomplete molts, and the formation of larval-pupal intermediates ijzi.netias.ac.inscielo.brmdpi.comresearchgate.net.

Studies have consistently shown that azadirachtin treatment results in dose-dependent moult inhibition and mortality ias.ac.in. Insects treated with azadirachtin may remain inactive for extended periods or die during attempted molting scielo.brscialert.net. Even at lower concentrations, if molting occurs, disruption is likely in subsequent molting cycles scielo.br. The high mortality observed during molting underscores the connection between azadirachtin's action and endocrine events scielo.br.

Examples of molting and metamorphosis disruption by azadirachtin:

| Insect Species | Effect of Azadirachtin Treatment | Reference |

| Locusta migratoria | Moult inhibition, prolonged instar duration, death or moult disruption | ias.ac.inscialert.net |

| Rhodnius prolixus | Interference with ecdysis | ias.ac.in |

| Spodoptera littoralis | Growth disruption, abnormal and delayed moults, high mortality during moulting | scielo.brscielo.br |

| Helicoverpa armigera | Molting and metamorphosis failure, leading to death | zgswfz.com.cn |

| Drosophila melanogaster | Reduced pupation and eclosion rates, morphological abnormalities (pupa-adult intermediates) | researchgate.net |

| Galleria mellonella | Disturbances in larval and pupal ecdysis, formation of intermediates, death | capes.gov.br |

| Sitophilus zeamais | Promotes deformities and incomplete molting in immature stages | mdpi.com |

Disruption of Chitin (B13524) Synthesis and Cuticle Protein Expression

The insect cuticle, a vital protective layer, is primarily composed of chitin and cuticle proteins. This compound has been shown to disrupt the synthesis of chitin and affect the expression of cuticle proteins ias.ac.inmdpi.com.

Research indicates that azadirachtin can interfere with chitin biosynthesis, leading to abnormal deposition and abortive molting scialert.net. Studies on Galleria mellonella larvae demonstrated that azadirachtin treatment blocked cuticle secretion and reduced cuticle secretion compared to control groups dergipark.org.tr.

Furthermore, azadirachtin has been found to downregulate the expression of genes involved in insect chitin synthesis and cuticle protein expression frontiersin.org. This suppressed expression might be a molecular basis for the observed retardation of molting and growth frontiersin.org. For example, in Spodoptera frugiperda, azadirachtin affected the insect chitin synthesis pathway by downregulating cuticle proteins and enzymes involved in chitin biosynthesis frontiersin.org.

Metabolic Perturbations: Trehalose (B1683222) Metabolism and ATP Production

Research into the metabolic effects of azadirachtin, including related forms like this compound, indicates potential disruptions in key energy pathways. While specific data solely on this compound's impact on trehalose metabolism and ATP production is limited in the provided search results, studies on general azadirachtin demonstrate effects on insect metabolism. Metabolomics studies on insects exposed to azadirachtin have shown alterations in the metabolism of carbohydrates, among other compounds. researchgate.net Trehalose is a crucial disaccharide in insects, serving as a primary energy source and stress protectant. biologists.comnih.gov Its hydrolysis provides glucose for ATP production through glycolysis and oxidative phosphorylation. biologists.com Disruptions in trehalose metabolism or ATP synthesis can severely impact insect viability and physiological processes. While direct evidence for this compound specifically targeting trehalose metabolism or ATP production is not prominent in the search results, the broader impact of azadirachtin on carbohydrate metabolism suggests potential indirect effects on these pathways. researchgate.net Studies on other compounds have shown that interference with energy metabolism, including ATP content, can be a mode of action. researchgate.net

Effects on Digestive Enzyme Activity and Nutrient Assimilation

Azadirachtin, including related compounds, is known to interfere with the digestive processes of insects, impacting enzyme activity and nutrient assimilation. nih.govresearchgate.netekb.eg Studies have shown that azadirachtin can inhibit the activity of various digestive enzymes in the insect midgut, such as α-amylase, proteases, and invertase. researchgate.netcore.ac.uk This inhibition is not necessarily due to direct enzyme inhibition but can result from interference with enzyme secretion or release. core.ac.uk For instance, in Manduca sexta, azadirachtin treatment reduced trypsin activity in the midgut contents, likely by preventing its secretion. core.ac.uk Similarly, studies on Drosophila melanogaster exposed to azadirachtin showed inhibited α-amylase, chitinase, and protease activities, alongside increased lipase (B570770) activity. researchgate.net These effects on digestive enzymes lead to impaired digestion and reduced nutrient absorption, contributing to secondary antifeedancy and poor growth. researchgate.netcore.ac.ukresearchgate.net Reduced nitrogen utilization efficiency has also been observed in insects treated with azadirachtin, indicating impaired absorption of essential nutrients. ekb.eg Structural alterations in the larval midgut, such as necrosis of epithelial cells, induced by azadirachtin can further disrupt digestion and nutrient absorption. researchgate.netcore.ac.uk

Antifeedancy Mechanisms at the Chemoreceptor and Behavioral Levels

A prominent effect of azadirachtin, including related compounds, is its potent antifeedancy, which operates through mechanisms involving chemoreceptors and subsequent behavioral responses. frontiersin.orgnih.gov This antifeedant activity can be categorized as primary (gustatory) and secondary (post-ingestive). idpublications.orgscielo.org.pe

Stimulation of Specific Deterrent Chemoreceptors

Azadirachtin exerts a primary antifeedant effect by interacting with gustatory chemoreceptors on insect mouthparts. frontiersin.orgnih.govscielo.org.pescielo.brscielo.br It stimulates specific "deterrent" cells within these chemoreceptors, sending signals to the brain that discourage feeding. idpublications.orgscielo.brscielo.brentomoljournal.com This stimulation contributes significantly to the insect's decision to avoid treated food. frontiersin.orgscielo.br

Interference with Phagostimulant Perception

In addition to stimulating deterrent receptors, azadirachtin can also interfere with the perception of phagostimulants, such as sugars, by blocking the firing of "sugar" receptor cells that normally promote feeding. idpublications.orgscielo.org.pescielo.brscielo.br This dual action of stimulating deterrent signals and blocking feeding stimulants enhances the antifeedant effect, making treated food unpalatable to the insect. scielo.brscielo.br

Behavioral Avoidance and Oviposition Deterrence

The sensory input from azadirachtin's interaction with chemoreceptors leads to observable behavioral changes, including avoidance of treated surfaces and food. frontiersin.orgarccjournals.comresearchgate.net Insects can exhibit behavioral avoidance after detecting the compound on a treated surface. frontiersin.orgresearchgate.net This avoidance can be significant, with some insects preferring to starve rather than ingest azadirachtin-laced food. wikipedia.org Furthermore, azadirachtin and neem-based compounds are known to deter oviposition in several insect species. frontiersin.orgresearchgate.netscispace.comresearchgate.net Females may avoid laying eggs on treated surfaces, a response mediated by the detection of the compound. frontiersin.orgresearchgate.net This oviposition deterrence can have long-term impacts on insect populations. frontiersin.orgarccjournals.com Studies have also shown that early life exposure to azadirachtin can lead to learned avoidance behavior in adult insects, affecting food selection and oviposition site preference in subsequent stages and even generations. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net

Broader Cellular and Molecular Targets

Beyond its effects on feeding and development, azadirachtin interacts with a range of cellular and molecular targets in insects. frontiersin.orgwikipedia.orgwikipedia.org It is known to interfere with various insect pathways, acting as an insect growth regulator. wikipedia.org Azadirachtin can disrupt protein synthesis, potentially by binding to proteins like Hsp60. wikipedia.org Proteomic studies have indicated that azadirachtin can alter the expression of numerous proteins involved in diverse cellular processes, including those related to the cytoskeleton, transcription, translation, and energy metabolism. frontiersin.orgresearchgate.net For example, studies have shown that azadirachtin can affect protein expression in the fat body, interfering with hemolymph lipid transport. frontiersin.org It can also downregulate genes related to cuticular protein and amylase while upregulating genes like odorant-binding protein 99b (Obp99b), which may be linked to developmental defects and antifeedancy. frontiersin.org

Disruption of Protein Synthesis and Secretion

Azadirachtin is known to interfere with protein synthesis and secretion in insects. Studies have indicated that azadirachtin can inhibit the incorporation of radiolabelled glycine (B1666218) into proteins in insects such as Schistocerca gregaria. frontiersin.org This suggests a direct impact on the process of protein synthesis itself. Furthermore, research involving cultured insect cells, such as Drosophila Kc167 cells, has identified heat shock protein 60 (Hsp60) as a potential binding target for azadirachtin A. wikipedia.orgfrontiersin.orgmeral.edu.mm The binding to Hsp60 may be associated with impaired protein synthesis and release. wikipedia.orgfrontiersin.org

At the cellular level, the disruption of protein synthesis can lead to significant physiological consequences. For instance, interference with protein expression related to hemolymph lipid transport has been observed in the fat body of Ostrinia furnacalis larvae after azadirachtin ingestion. frontiersin.orgfrontiersin.org This highlights how altered protein synthesis can impact essential metabolic processes. The inhibition of protein synthesis can also contribute to cellular growth inhibition and potentially lead to cell death, particularly in actively dividing cells found in tissues like the fat bodies, ovaries, and testes. researchgate.netmeral.edu.mmscielo.br

Data on the specific effects of this compound on protein synthesis are often extrapolated from studies on the azadirachtin complex or azadirachtin A due to the close structural relationship and similar bioactivities among the isomers.

Alterations in Gene Expression Profiles and Signaling Pathways (e.g., IIS pathway)

Azadirachtin treatment leads to significant alterations in the gene expression profiles of insects, affecting various physiological processes, including development, molting, and feeding. frontiersin.orgfrontiersin.org Studies in Drosophila melanogaster have shown that azadirachtin can downregulate the expression of genes encoding cuticular proteins and amylase, while upregulating genes like odorant-binding protein 99b (Obp99b). frontiersin.orgfrontiersin.org These changes in gene expression are thought to contribute to developmental defects, molting abnormalities, and antifeedancy. frontiersin.orgfrontiersin.org

A key signaling pathway affected by azadirachtin is the insulin (B600854)/insulin-like growth factor signaling (IIS) pathway. ijzi.netfrontiersin.orgresearchgate.net The IIS pathway plays a crucial role in regulating growth, development, and nutrient uptake in insects. ijzi.netresearchgate.netresearchgate.net Research indicates that the growth and developmental inhibition observed in D. melanogaster following azadirachtin exposure are similar to the effects caused by disruption of the IIS pathway. ijzi.netfrontiersin.orgresearchgate.netmdpi.com Azadirachtin has been shown to increase the expression of the insulin receptor (InR), a key component of the IIS pathway, potentially as a feedback mechanism in response to nutrient-mediated signaling pathway activation. researchgate.net This can lead to the translocation of FOXO (Forkhead box O) from the cytoplasm to the nucleus, activating its transcriptional activity. researchgate.net

Furthermore, azadirachtin can influence the expression of genes involved in hormone biosynthesis and chitin synthesis, both critical for insect growth and molting. frontiersin.org For example, it can downregulate genes encoding enzymes in the chitin synthesis pathway and cuticle proteins, providing a molecular basis for retarded molting and growth. frontiersin.org Genes encoding enzymes involved in hormone biosynthesis, such as farnesol (B120207) dehydrogenase (involved in juvenile hormone precursor synthesis), are also affected. frontiersin.org

Azadirachtin has also been reported to influence other signaling pathways, including those related to oxidative stress response, apoptosis, and inflammation in various cell types. frontiersin.orgfrontiersin.orgnih.govnih.govnih.gov For instance, it can induce antioxidant enzymes by upregulating gene expression to counteract oxidative damage. frontiersin.org It can also activate apoptosis through caspase-dependent pathways. frontiersin.orgfrontiersin.org In mammalian cells, azadirachtin has been shown to suppress TNF-induced activation of NF-κB and the expression of NF-κB-dependent genes, suggesting an interaction with inflammatory signaling cascades. nih.govnih.govnih.gov

Interactions with Ion Channels and Neurotransmitter Systems

Azadirachtin is known to interfere with the nervous system of insects by interacting with ion channels and neurotransmitter systems. ijzi.netfrontiersin.orgfrontiersin.orgresearchgate.net One documented effect is the inhibition of excitatory cholinergic transmission. ijzi.netfrontiersin.orgresearchgate.netmdpi.com This interference with cholinergic systems can impact various endocrinological and physiological actions in insects. ijzi.netfrontiersin.orgresearchgate.netmdpi.com

Beyond direct ion channel and neurotransmitter interactions, azadirachtin also affects chemoreceptors, particularly those involved in feeding deterrence. isca.inscielo.brresearchgate.net It can stimulate specific deterrent cells and inhibit the firing of sugar-sensing cells in the mouthparts of insects, leading to a strong antifeedant effect. isca.inscielo.brresearchgate.net While the detailed neurophysiological mechanisms are still under investigation, these interactions with chemoreceptors at the single-cell level are crucial for the primary behavioral responses to azadirachtin. isca.inscielo.brresearchgate.net

The interaction with neurotransmitter systems and ion channels contributes to the disruption of normal nervous system function, impacting behaviors such as feeding, movement, and potentially the regulation of hormone release from neuroendocrine glands. wikipedia.orgisca.innih.gov

Degradation, Stability, and Environmental Fate of Azadirachtin H

Photodegradation Pathways and Kinetics

Azadirachtins, including azadirachtin (B1665905) H due to structural similarities with azadirachtin A, are highly sensitive to photodegradation when exposed to ultraviolet (UV) radiation and sunlight. This sensitivity is a primary factor limiting their persistence in outdoor applications. orst.educhemijournal.comfrontiersin.orgresearchgate.net

Influence of Ultraviolet Radiation and Sunlight Exposure

Exposure to sunlight and UV light leads to the rapid degradation of azadirachtin. Studies on azadirachtin A, the predominant analogue, have shown half-lives ranging from less than an hour to approximately 20 hours under sunlight or UV light. For instance, a thin film of azadirachtin A exposed to UV light had a half-life of 48 minutes, while under sunlight, the half-life was reported as 3.98 days. chemijournal.comresearchgate.net Another study indicated a half-life of approximately 20 hours on olive trees exposed to sunlight. researchgate.net The degradation rate is significantly faster under direct sunlight compared to shaded conditions. chemijournal.com Prolonged exposure to UV radiation can substantially reduce the biological activity of azadirachtin and its derivatives. chemijournal.comoup.com At least 200 hours of UV exposure were necessary to significantly reduce the biological activity of azadirachtin A. oup.com The rapid photodegradation contributes to the relatively short residual effect observed in field applications. chemijournal.com The rate of photodegradation can be influenced by the presence of UV-absorbing additives in formulations. chemijournal.com

Identification of Photodegradation Products and Their Retained Bioactivity

Photodegradation of azadirachtin A under UV light has been shown to yield specific products. One identified photoproduct resulting from UV exposure of a thin film of azadirachtin A was the (Z)-isomer formed by the isomerization of the (E)-2-methylbut-2-enoate ester group. chemijournal.com While detailed photodegradation pathways specifically for azadirachtin H are not extensively documented in the provided sources, research on azadirachtin A and its derivatives indicates that some photodegradation products retain biological activity. chemijournal.comoup.com Studies have suggested that one or more of these degradation products, potentially involving the tigloyl moiety, may possess biological activity comparable to the parent molecule. oup.com However, the full spectrum of photodegradation products and their individual bioactivity profiles, particularly for this compound, require further investigation.

Biotic and Abiotic Degradation in Environmental Matrices

This compound, like other azadirachtins, undergoes degradation in various environmental compartments, including soil and water, through both biotic (microbial) and abiotic (chemical) processes. orst.edugoogle.comsci-hub.se The rate and extent of this degradation are influenced by a combination of environmental factors. chemijournal.comucc.edu.ghdergipark.org.tr

Microbial Degradation in Soil and Aqueous Environments

Microbial activity plays a significant role in the degradation of azadirachtin in soil. Studies comparing degradation in non-autoclaved (microbially active) and autoclaved (microbially inactive) soils have demonstrated faster degradation rates in the presence of soil microorganisms. chemijournal.comucc.edu.gh For azadirachtin A, half-lives in non-autoclaved soil were considerably shorter than in autoclaved soil at the same temperature. ucc.edu.gh The presence of organic matter in soil can enhance microbial populations and activity, thereby accelerating the breakdown of azadirachtin. ucc.edu.gh While microbial degradation is prominent in soil, its role in aqueous environments may be less significant compared to chemical hydrolysis, depending on the specific conditions. epa.gov The application of azadirachtin to soil has been shown to stimulate the activity of soil enzymes like dehydrogenase and catalase, suggesting microbial involvement in its metabolism. dergipark.org.tr

Hydrolytic Stability Across Varying pH Conditions

Hydrolysis is a significant abiotic degradation pathway for azadirachtin, and its rate is highly dependent on pH. Azadirachtin is most stable in mildly acidic conditions, typically within a pH range of 4 to 6. chemijournal.comfrontiersin.org Its stability diminishes considerably in alkaline and strongly acidic environments. chemijournal.comcabidigitallibrary.org The rate of hydrolysis increases with increasing pH, being significantly faster in basic solutions compared to acidic ones. acs.orgacs.orgscau.edu.cncabidigitallibrary.org Hydrolysis of azadirachtin A has been shown to follow pseudo-first-order kinetics. acs.orgacs.org

The following table illustrates the effect of pH and temperature on the hydrolysis half-life of azadirachtin (primarily Azadirachtin A):

| pH | Temperature (°C) | Half-life (approximate) | Source |

| 4.0 | 25 | 24.68 days | scau.edu.cncabidigitallibrary.org |

| 6.0 | 25 | 24.68 days | scau.edu.cncabidigitallibrary.org |

| 7.0 | 25 | 9.35 days | scau.edu.cncabidigitallibrary.org |

| 8.0 | Room Temperature | 14.856 hours | scau.edu.cncabidigitallibrary.org |

| 10.0 | Room Temperature | 0.033 hours | scau.edu.cncabidigitallibrary.org |

| 4 | 20 | 19.2 - 38.3 days | epa.gov |

| 7 | 20 | 12.9 - 30.5 days | epa.gov |

| 10 | 20 | ~2 hours | epa.gov |

| 4.1-8.1 | 35 | Faster at basic pH | acs.orgacs.org |

Hydrolysis of azadirachtin A at pH 2.0 has been reported to yield a lactone derivative. scau.edu.cncabidigitallibrary.org this compound* is considered a likely hydrolysis product of azadirachtin A and B at environmental pHs. nih.gov

Strategies for Enhancing this compound Stability in Research and Application

The inherent instability of azadirachtin compounds under environmental conditions necessitates the development of strategies to enhance their stability, particularly for their effective use in research and agricultural applications. Research in this area has primarily focused on azadirachtin A, but the principles and findings are relevant to improving the stability of this compound as well.

Use of Photostabilizers and Antioxidants

Photostabilizers and antioxidants are compounds that can protect azadirachtin from degradation induced by light and oxidation. Studies on azadirachtin A have investigated the effectiveness of various stabilizers. For instance, 8-hydroxy quinoline (B57606) and tert-butyl hydroquinone (B1673460) have shown effectiveness in controlling the degradation of azadirachtin A under both sunlight and UV light. nih.govresearchgate.net Tert-butyl-p-cresol has also been found to be effective, but primarily under sunlight. nih.govresearchgate.net

The addition of these stabilizers has been shown to retain the biological activity of azadirachtin A even after exposure to UV light and sunlight for extended periods. nih.govresearchgate.net This suggests that incorporating suitable photostabilizers and antioxidants into formulations containing this compound could significantly improve its persistence and efficacy in the field.

Table 1: Recommended UV Stabilizers for Azadirachtin A (Indicative for this compound)

| S. No. | UV Stabilizer | Reference |

| 1 | p-amino benzoic acid | chemijournal.com |

| 2 | lecithin | chemijournal.com |

| 3 | 8-Hydroxyquinoline | chemijournal.comnih.govresearchgate.net |

| 4 | tert-butylhydroquinone | chemijournal.comnih.govresearchgate.net |

| 5 | 2,4-dihydroxybenzophenone (Uvinul M-400) | chemijournal.com |

| 6 | Phenyl salicylate | chemijournal.com |

| 7 | Non-ionic surfactants Emulsol-N-33 | chemijournal.com |

| 8 | Natural absorber-Aloin (in 1:1 mol ratio) | chemijournal.com |

| 9 | ter. butyl-p-cresol | nih.govresearchgate.net |

Note: While these stabilizers have been studied for azadirachtin A, their effectiveness for this compound would require specific research.

Formulation Chemistry and Advanced Delivery Systems Research

Research into formulation chemistry and advanced delivery systems aims to protect the azadirachtin molecule from degradation and improve its targeted delivery and residual activity. Various approaches have been explored for azadirachtin A, which can be applied to this compound.

Reducing the levels of volatile polar solvents and water in solid formulations has been shown to enhance the storage stability of azadirachtin-containing solids. google.comgoogle.com For instance, reducing volatile polar solvents to 5% or less by weight and water to less than 1% improved the storage stability of azadirachtin-containing solids. google.com

The use of different solvents in liquid formulations also influences stability, with higher stability reported in alcoholic and other neutral aprotic solvents compared to protic solvents. frontiersin.org Adjusting the pH of liquid formulations to mildly acidic conditions (between pH 3.5 and 6.0) has also been shown to increase stability. google.com

Advanced delivery systems, such as polymeric encapsulation and nanotechnology, represent promising avenues for improving azadirachtin stability and controlled release. frontiersin.org Natural polymers like kraft lignin (B12514952) and alginate have been reported to protect azadirachtin against photodegradation and could be used to enhance its stability and delivery. frontiersin.org The development of controlled-release formulations using polymeric encapsulation has been a subject of recent research for botanical insecticides. frontiersin.org Nanotechnology, including the use of nanoparticles, is being explored to overcome the limitations of conventional formulations and develop slow-releasing systems. frontiersin.orgnih.gov While the specific application of these advanced delivery systems to this compound requires dedicated research, the success seen with azadirachtin A suggests their potential for improving the stability and efficacy of this compound.

Table 2: Effect of Temperature on Azadirachtin Degradation in a Liquid Formulation (Indicative) cabidigitallibrary.org

| Temperature (°C) | Percentage of Azadirachtin Remaining After 14 Days |

| 4 | Relatively stable (Nearly 85%) |

| 20 | Nearly 85% |

| 40 | 34% |

Note: This data is for azadirachtin in a specific liquid formulation and serves as an indication of temperature effects. The stability of this compound in different formulations and at various temperatures would need to be specifically studied.

Table 3: Effect of pH on Azadirachtin Degradation in a Formulation (Indicative) cabidigitallibrary.org

| pH | Concentration of Azadirachtin Remaining on Day 14 (%) |

| 4 | About 55.9 |

| 6 | About 54.3 |

| 9 | Data not specified in snippet |

Note: This data is for azadirachtin in a specific formulation and serves as an indication of pH effects. The stability of this compound at different pH levels would need to be specifically studied.

Research Methodologies for Azadirachtin H Analysis and Characterization

Extraction and Purification Techniques from Natural Sources

The initial and most critical step in studying azadirachtin (B1665905) H is its efficient extraction from natural sources, primarily neem seed kernels, followed by rigorous purification to isolate it from other closely related compounds.

The selection of an appropriate solvent is fundamental to maximizing the yield of azadirachtin H. Alcohol-based solvents are generally preferred due to their effectiveness in extracting these moderately polar compounds. ipp.pt Methanol (B129727) and ethanol (B145695) are the most commonly reported solvents for the extraction of azadirachtins from neem tree components. ipp.pt

Initial processing of the natural source material, such as the use of de-fatted neem seed kernels, can significantly improve the efficiency of the subsequent extraction. nih.govresearchgate.net An azadirachtin A-enriched concentrate, for instance, has been prepared from the methanolic extract of de-fatted kernels, which then serves as the starting material for isolating other analogues like this compound. nih.govresearchgate.net

Studies have explored various extraction techniques to optimize yields. Conventional methods like Soxhlet extraction using methanol or ethanol are widely employed. koreamed.orgentomoljournal.com For example, Soxhlet extraction of neem leaves with different solvents, including ethanol and ethanol-water mixtures, has been investigated to determine the highest yield. entomoljournal.com More recent research has focused on enhancing efficiency. Cold press extraction using methanol has been shown to produce a significantly higher concentration of azadirachtin (2478 ppm) compared to the Soxhlet method with the same solvent (1470 ppm). colpos.mx Furthermore, binary solvent systems have been developed to simplify the process. A 50:50 mixture of n-hexane and ethanol used in a Soxhlet apparatus successfully extracted both neem oil and azadirachtin simultaneously, yielding up to 1045 mg/kg of azadirachtin from seeds after 6 hours. koreamed.org

| Extraction Method | Solvent System | Source Material | Key Findings | Reference(s) |

| Soxhlet Extraction | Methanol | De-fatted Neem Seed Kernels | Foundation for producing an azadirachtin-enriched concentrate. | nih.govresearchgate.net |

| Soxhlet Extraction | n-hexane:ethanol (50:50) | Neem Seeds & Leaves | Optimized for simultaneous extraction of oil and azadirachtin; yielded 1045 mg/kg from seeds. | koreamed.org |

| Cold Press | Methanol | Neem Seeds | Yielded significantly higher azadirachtin concentration (2478 ppm) compared to Soxhlet. | colpos.mx |

| Conventional Solid-Liquid | Methanol / Ethanol | Neem Plant Parts | Alcohol-based solvents are generally preferred for higher extraction yields. | ipp.pt |

Following crude extraction, chromatographic techniques are indispensable for purifying this compound from the complex mixture of co-extracted limonoids, including the much more abundant azadirachtin A and B. nih.govresearchgate.net

Medium-Pressure Liquid Chromatography (MPLC) has been proven to be an efficient, direct, and less time-consuming method for this purpose. nih.govresearchgate.net Researchers have successfully purified azadirachtins A, B, and H from a methanolic concentrate using reverse-phase MPLC. nih.govresearchgate.netresearchgate.net This strategy typically employs a methanol-water solvent system as the eluant, allowing for the separation of the three major congeners. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is also a cornerstone technique for the purification of plant extracts. ipp.pt Preparative HPLC, in particular, is one of the most commonly applied methods for isolating azadirachtins to a high degree of purity. ipp.ptresearchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluant | Application | Reference(s) |

| Medium-Pressure Liquid Chromatography (MPLC) | Reverse Phase | Methanol-Water | Direct purification of azadirachtins A, B, and H from methanolic concentrate. | nih.govresearchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Not Specified | Not Specified | Commonly used for the final purification of azadirachtin from extracts. | ipp.ptresearchgate.net |

Crude extracts from natural sources contain a multitude of compounds that can interfere with the analysis and characterization of the target analyte. Therefore, a clean-up step is generally required to increase the purity of this compound prior to detailed analysis. ipp.pt

Liquid-liquid extraction and solid-phase purification are common methods used for the clean-up of biological matrices. oup.comscispace.com For more complex analyses, such as in foliage and twigs, a sample preparation method involving mixing with C18 and primary-secondary amine (PSA) followed by extraction with acetonitrile (B52724) has been developed. core.ac.ukresearchgate.net An aliquot of this raw extract is then diluted with water before direct analysis. core.ac.ukresearchgate.net

To enhance throughput and reproducibility, automated online solid-phase extraction (SPE) has been coupled with liquid chromatography systems. nih.gov This approach is not only faster than manual sample pre-treatment but also improves the precision of the analysis, making it a powerful strategy for the quantification of azadirachtins, including this compound, in various plant samples. nih.gov

Advanced Spectroscopic and Chromatographic Characterization

Accurate characterization and quantification of purified this compound rely on advanced analytical techniques that offer high sensitivity, selectivity, and structural elucidation capabilities.

Due to the thermal instability of azadirachtins, HPLC with UV detection is the preferred method for their analysis and quantification. cabidigitallibrary.org The technique is simple, sensitive, reproducible, and accurate for determining azadirachtin content. oup.comscispace.com

The chromatographic separation is typically achieved using a C18 analytical column. oup.comscispace.comijcrt.org Various mobile phase compositions have been optimized for the separation of azadirachtin analogues. Common systems include isocratic or gradient mixtures of acetonitrile and water or methanol and water. oup.comcabidigitallibrary.orgijcrt.org The UV detection wavelength is a critical parameter, with optimal absorbance for azadirachtins often found in the range of 215 nm to 222 nm. oup.comcabidigitallibrary.orgijcrt.orgijcrt.org

| HPLC Column | Mobile Phase | Flow Rate | Detection Wavelength (UV) | Application | Reference(s) |

| C18 | Methanol:Water (80:20, v/v) | 1 mL/min | 222 nm | Determination of azadirachtin in herbal insecticide. | ijcrt.org |

| C18 | Water:Acetonitrile (27.5:72.5, v/v) | 1 mL/min | 215 nm | Determination of azadirachtin residues. | oup.comscispace.com |

| C18 | Acetonitrile:Water (30:70, v/v) | 1 mL/min | 219 nm | Quantitative estimation of azadirachtin from A. indica leaves. | scribd.com |

| C18 | Acetonitrile:Methanol:1% Triethylamine (pH 4) (60:40:1) | 1 mL/min | 210 nm | Analysis of azadirachtin from neem seed kernels. | japer.in |

For enhanced sensitivity and selectivity, especially in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are the premier techniques. core.ac.ukresearchgate.net These methods provide not only quantitative data but also valuable structural information for confirmation.

Electrospray ionization (ESI) in positive ion mode is a commonly used technique for the characterization of azadirachtins A, B, and H. nih.govresearchgate.netresearchgate.net The sodium adduct, [M+Na]+, is often the preferred and most abundant ion for monitoring these compounds, as it provides excellent sensitivity. core.ac.ukresearchgate.netrsc.org

More advanced platforms, such as Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), have been employed for the simultaneous determination of multiple azadirachtins, including this compound. nih.gov This powerful strategy, especially when combined with automated online SPE, allows for the development of validated methods with high recovery, good linearity, and low limits of detection (LODs), often in the sub-ng/mL range. nih.gov The unique mass spectral fragmentation patterns obtained via MS/MS are used to characterize and confirm the identity of each pure azadirachtin congener. nih.govresearchgate.net

| Analytical Technique | Ionization Mode | Monitored Ion | Key Application | Reference(s) |

| LC-MS/MS | ESI Positive | [M+Na]+ | Simultaneous determination of azadirachtin A and B in foliage and twigs. | core.ac.ukresearchgate.net |

| ESIMS | ESI Positive | Not specified | Characterization of purified azadirachtins A, B, and H by their unique mass spectral fragmentation. | nih.govresearchgate.netresearchgate.net |

| SPE-LC-Q-TOF-MS | Not specified | Not specified | Simultaneous quantification of five azadirachtins (A, B, D, H, and I) in seed and leaf extracts. | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital tool for the characterization and structural elucidation of complex natural molecules like this compound. nih.gov This soft ionization technique is well-suited for analyzing thermally labile and non-volatile compounds. nih.gov In the analysis of this compound, ESI-MS is typically operated in a positive ion mode. nih.gov The process involves transferring ions from a solution into the gaseous phase, allowing for sensitive analysis of ionic species. nih.gov

Researchers utilize ESI-MS to determine the unique mass spectral fragmentation patterns of azadirachtin congeners, including this compound. By analyzing these fragments, scientists can confirm the molecular weight and deduce structural information about the molecule. nih.gov This method, often coupled with a separation technique like Medium-Pressure Liquid Chromatography (MPLC), provides a rapid and less time-consuming approach for purifying and characterizing this compound from neem seed kernel extracts. nih.gov The resulting mass spectrum displays signals based on the mass-to-charge ratio (m/z) of the ions, which are then interpreted to confirm the compound's identity. nih.gov

Gas-Liquid Chromatography (GLC) for Related Metabolites

Gas-Liquid Chromatography (GLC) is a chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition. While High-Performance Liquid Chromatography (HPLC) is more commonly used for the direct analysis of azadirachtins due to their thermal lability, GLC is employed for the analysis of related compounds found in the source material, such as the fatty acid composition of neem seeds. nih.govipp.pt

In this context, a process of transmethylation is used to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs). nih.govresearchgate.net These FAMEs are then extracted and analyzed using GLC with a Flame Ionization Detector (FID). nih.gov The separation is typically achieved using a specialized column, such as an RH-Wax column, under a programmed temperature gradient to resolve different fatty acids like stearic and oleic acids. researchgate.net This methodology allows for the characterization of the oil matrix from which this compound is extracted, providing a more complete chemical profile of the neem kernel. nih.gov

Bioassay Development for Functional Activity Assessment

In Vitro and In Vivo Assays for Insect Growth Regulation

The insect growth regulatory (IGR) effects of azadirachtin are a primary focus of bioactivity studies. ias.ac.in Both in vitro and in vivo assays are employed to understand its mechanism of action.

In vivo assays often involve the direct application of the compound to insects to observe physiological and developmental effects. For instance, direct spray treatments on aphids like Aphis glycines are used to evaluate impacts on nymphal mortality, development time, and fecundity. orgprints.org Such studies have shown that azadirachtin can significantly increase mortality and prolong the time required for surviving insects to reach adulthood. orgprints.org These assays demonstrate the potent developmental disruption caused by the compound in a whole-organism context. ias.ac.in

In vitro analysis allows for the investigation of cellular and molecular targets. One such method involves incubating insect tissue homogenates (e.g., from fat body or midgut) with azadirachtin to measure its effect on specific enzymes. frontiersin.org A key target is the ecdysone (B1671078) 20-monooxygenase, an enzyme critical for the synthesis of the molting hormone 20-hydroxyecdysone (B1671079). frontiersin.org Other in vitro studies have used actin polymerization assays to show that azadirachtin can bind to actin, a crucial cytoskeletal protein, thereby disrupting cellular processes. researchgate.net Phalloidin labelling of insect hemocytes (blood cells) further helps to visualize the disruptive effects of azadirachtin on the cytoskeleton. researchgate.net

Antifeedant Bioassays and Behavioral Response Studies